molecular formula C18H28O4 B12342472 (3Z,5R,6Z,8S,9Z,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one

(3Z,5R,6Z,8S,9Z,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one

Cat. No.: B12342472
M. Wt: 308.4 g/mol
InChI Key: BYWWNDLILWPPJP-SFIRMKQMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of albocycline has been achieved through a series of complex steps. One notable synthesis involves 14 steps starting from commercially available methyl ®-3-hydroxybutyrate . Key steps in this synthesis include the highly regio- and stereoselective reactions of chiral N-sulfinyl metallodienamines with aldehydes and the Davis oxaziridine, as well as the Horner-Wadsworth-Emmons olefination of N-sulfinyl imines .

Industrial Production Methods

Albocycline is typically produced through microbial fermentation. Specific strains of Streptomyces are cultured under optimal conditions to produce albocycline, which is then extracted and purified using chemical methods . This method leverages the natural biosynthetic pathways of the microorganism to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Albocycline undergoes various chemical reactions, including:

    Oxidation: Albocycline can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of albocycline include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Albocycline is structurally similar to other macrolide antibiotics, such as erythromycin and azithromycin. it has unique features that distinguish it from these compounds:

Uniqueness

Albocycline’s unique mechanism of action and its effectiveness against specific bacterial strains, such as MRSA, highlight its potential as a valuable antibiotic. Its broad-spectrum activity and potential use in biocontrol further distinguish it from other macrolides .

Properties

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

(3Z,5R,6Z,8S,9Z,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one

InChI

InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/b11-9-,12-10-,14-8-/t13-,15+,16-,18+/m0/s1

InChI Key

BYWWNDLILWPPJP-SFIRMKQMSA-N

Isomeric SMILES

C[C@H]1CC/C=C(\[C@H](/C=C\[C@@](/C=C\C(=O)O[C@@H]1C)(C)O)OC)/C

Canonical SMILES

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C

Origin of Product

United States

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